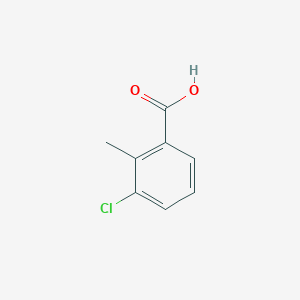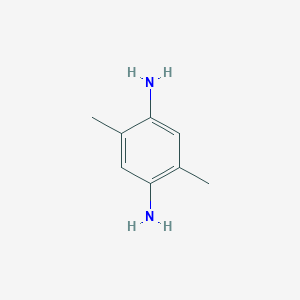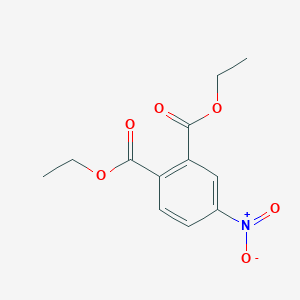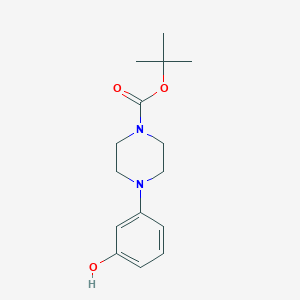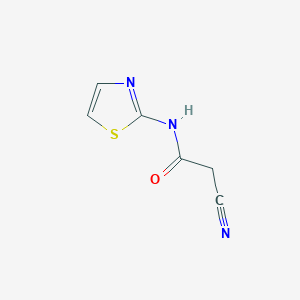
2-Cyano-N-thiazol-2-yl-acetamide
Overview
Description
“2-Cyano-N-thiazol-2-yl-acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . The IUPAC name is 2-cyano-N-(1,3-thiazol-2-yl)acetamide .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 168.2 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis and Evaluation in Heterocyclic Compounds
2-Cyano-N-thiazol-2-yl-acetamide is used in the synthesis of various heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, and pyrimidine derivatives. These synthesized products have shown high inhibitory effects in in vitro antiproliferative activity tests against several human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Antimicrobial and Surface Active Properties
Derivatives of this compound have been explored for their antimicrobial properties. Some studies report the synthesis of various heterocyclic compounds with coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings, which demonstrated promising results in antimicrobial evaluations (El-Sayed et al., 2015).
Insecticidal Applications
Research on this compound has extended to its potential use as an insecticide. For example, its derivatives have been tested for insecticidal activities against the cotton leafworm, Spodoptera littoralis, showing effectiveness in this application (Fadda et al., 2017).
Applications in Dyeing and Textile Finishing
This compound has also been used in the synthesis of novel antimicrobial dyes and dye precursors, which are applicable in the dyeing and textile finishing industry. These dyes have shown significant antimicrobial activity against various tested organisms and are used in the dyeing of nylon, acetate, and polyester fabrics (Shams et al., 2011).
Potential Anticonvulsant Agents
In the field of medicinal chemistry, some derivatives of this compound have been investigated for their potential as anticonvulsant agents. These studies have led to the identification of compounds with significant anticonvulsive effects, providing insights into the development of new therapeutic agents (Farag et al., 2012).
Optoelectronic Properties in Polymer Science
In polymer science, this compound derivatives have been used to synthesize conducting polymers with potential optoelectronic applications. These polymers show promise in electronic and photonic devices due to their specific optical band gaps and switching times (Camurlu & Guven, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, such as dna and topoisomerase ii .
Mode of Action
It’s known that similar compounds can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
Similar compounds have been shown to cause dna double-strand breaks, leading to cell death .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
2-cyano-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPNFPWMLPHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351192 | |
| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90158-62-6 | |
| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-cyano-N-(thiazol-2-yl)acetamide a useful starting material in organic synthesis?
A1: 2-cyano-N-(thiazol-2-yl)acetamide possesses several structural features that make it a valuable building block for synthesizing diverse heterocyclic compounds. [, , ] The molecule contains a nucleophilic amino group, an electrophilic nitrile group, and an active methylene group, all of which can participate in various chemical reactions. This versatility allows chemists to construct complex molecules by creating new carbon-carbon and carbon-heteroatom bonds. []
Q2: What types of heterocyclic compounds have been synthesized using 2-cyano-N-(thiazol-2-yl)acetamide?
A2: Research has demonstrated the successful synthesis of a wide range of heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide as a starting material. Some notable examples include:
- Aminopyrazoles: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with hydrazine derivatives. []
- Pyrazolo[3,4-d]-1,2,3-triazines: These compounds are formed through a multi-step synthesis involving the reaction of 2-cyano-N-(thiazol-2-yl)acetamide with hydrazines followed by cyclization. []
- 1,3,4-Thiadiazoles: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with thiourea derivatives yields these compounds. []
- Thiophenes: 2-cyano-N-(thiazol-2-yl)acetamide can react with cyclopentanone and elemental sulfur to form cyclopenta[b]thiophene derivatives. []
- Pyridines: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with various activated methylene compounds, like malononitrile, followed by cyclization. [, ]
- Pyridazines: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with ethyl 2-arylhydrazono-3-butyrates yields pyridazine derivatives. []
Q3: Have any of the synthesized compounds shown promising biological activities?
A3: While the research primarily focuses on developing synthetic methodologies, some synthesized compounds exhibit interesting biological properties. For example, certain pyrimidine acetonitrile derivatives synthesized from 2-cyano-N-(thiazol-2-yl)acetamide have demonstrated promising antitumor activity in vitro against different cancer cell lines. [] These findings encourage further investigation into the potential medicinal applications of these newly synthesized heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)

